Azido-PEG8-CH2CO2H Azido-PEG8-CH2CO2H Azido-PEG8-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 1343472-07-0
VCID: VC0520300
InChI: InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23)
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Molecular Formula: C18H35N3O10
Molecular Weight: 453.49

Azido-PEG8-CH2CO2H

CAS No.: 1343472-07-0

Cat. No.: VC0520300

Molecular Formula: C18H35N3O10

Molecular Weight: 453.49

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG8-CH2CO2H - 1343472-07-0

Specification

CAS No. 1343472-07-0
Molecular Formula C18H35N3O10
Molecular Weight 453.49
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23)
Standard InChI Key DVJMSIRMVCBUTE-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Azido-PEG8-CH2CO2H is characterized by its distinctive functional components that enable its versatility in bioconjugation applications. The compound features an azide group (N₃) at one terminus, which is highly reactive in click chemistry reactions, and a carboxylic acid group (COOH) at the other end that facilitates amide bond formation with amine-containing molecules .

The chemical composition and physical properties of Azido-PEG8-CH2CO2H are summarized in the following table:

PropertyValue
CAS Number1343472-07-0
Molecular FormulaC18H35N3O10
Molecular Weight453.5 g/mol
Functional GroupsAzide (N₃), Carboxylic Acid (COOH)
SpacerPEG8 (8 ethylene glycol units)
Linker ClassificationNon-cleavable
Typical Purity≥95%
Physical StateNot specified in literature
SolubilityHighly soluble in aqueous environments

The presence of eight ethylene glycol units in the PEG chain provides this compound with excellent water solubility and biocompatibility, making it well-suited for applications in biological systems . The hydrophilic nature of the PEG chain also helps improve the pharmacokinetic properties of any molecules conjugated to Azido-PEG8-CH2CO2H.

Synthesis and Production Methods

The synthesis of Azido-PEG8-CH2CO2H typically follows a multi-step process that requires precise reaction conditions and purification techniques. While specific synthetic routes may vary, the general approach involves the following key steps:

Synthesis of Polyethylene Glycol Backbone

The process begins with the preparation or selection of a polyethylene glycol chain with eight ethylene glycol units. This forms the central backbone of the molecule and provides the desired spacing and solubility properties.

Functionalization with Carboxylic Acid Group

One terminus of the PEG chain is modified to incorporate a carboxylic acid group, typically through a reaction with bromoacetic acid or similar reagents. This step introduces the reactive carboxylic acid functionality that will later participate in amide bond formation.

Purification

The final product undergoes purification processes, which may include column chromatography, recrystallization, or other techniques to achieve the high purity (≥95%) required for research and bioconjugation applications.

Reaction Chemistry and Mechanisms

The utility of Azido-PEG8-CH2CO2H stems from its dual reactive functionalities, each capable of participating in distinct types of chemical reactions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group of Azido-PEG8-CH2CO2H readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of click chemistry . This reaction forms a stable 1,2,3-triazole linkage with alkyne-containing molecules under mild conditions:

  • The azide group reacts with terminal alkynes in the presence of Cu(I) catalysts

  • The reaction proceeds with high specificity and efficiency

  • The resulting triazole linkage is stable under physiological conditions

  • The reaction can occur in aqueous environments, making it compatible with biological systems

Carboxylic Acid Reactions

The carboxylic acid terminus can participate in various coupling reactions:

  • Formation of amide bonds with primary amines using coupling reagents such as EDC/NHS, DCC, or HATU

  • Esterification reactions with alcohols

  • Activation with N-hydroxysuccinimide (NHS) to form NHS-esters that are highly reactive toward primary amines

This dual reactivity makes Azido-PEG8-CH2CO2H an exceptionally versatile linker in bioconjugation applications.

Applications in Bioconjugation

Azido-PEG8-CH2CO2H has found wide application in various bioconjugation strategies due to its unique chemical properties.

Antibody-Drug Conjugates (ADCs)

In the development of antibody-drug conjugates, Azido-PEG8-CH2CO2H serves as a non-cleavable linker that connects therapeutic antibodies to cytotoxic payloads . The specific advantages include:

  • The PEG spacer provides appropriate distance between the antibody and drug

  • The hydrophilic nature of PEG improves solubility of hydrophobic payloads

  • The stable linkage ensures controlled drug delivery to target cells

  • The bioorthogonal nature of click chemistry allows for site-specific conjugation

Protein Labeling and Modification

Azido-PEG8-CH2CO2H facilitates the selective labeling of proteins through:

  • Conjugation to lysine residues via the carboxylic acid group

  • Reaction with alkyne-modified fluorophores, affinity tags, or other functional moieties via the azide group

  • Introduction of PEG spacers to reduce steric hindrance and maintain protein activity

Surface Functionalization

The compound is valuable for modifying surfaces for various biomedical applications:

  • Functionalization of nanoparticles for drug delivery

  • Modification of biosensor surfaces for improved biomolecule attachment

  • Creation of biocompatible interfaces on medical devices

  • Development of stimuli-responsive materials

Comparison with Related Compounds

To better understand the utility of Azido-PEG8-CH2CO2H, it is valuable to compare it with related compounds that contain similar functional groups but differ in specific structural features.

CompoundKey Structural DifferencesFunctional DifferencesApplication Distinctions
Azido-PEG8-azideContains azide groups at both terminiAllows for bis-click chemistry reactionsUsed for crosslinking two alkyne-containing molecules
Azido-PEG8-CH2CO2-NHSContains NHS-activated carboxylic acidMore reactive toward primary aminesUsed for more efficient protein conjugation strategies
Azido-PEG linkers with different chain lengthsVary in the number of ethylene glycol unitsDifferent spacing and solubility propertiesSelected based on required distance between conjugated molecules

The specific advantages of Azido-PEG8-CH2CO2H include:

  • Balanced hydrophilicity provided by the 8-unit PEG chain

  • Versatility in conjugation strategies due to its bifunctional nature

  • Non-cleavable properties ensuring stable conjugates in biological environments

  • Compatibility with both click chemistry and traditional coupling chemistries

Research Applications

Azido-PEG8-CH2CO2H has demonstrated significant utility in various research applications due to its unique properties.

Drug Delivery Systems

The compound plays a crucial role in the development of advanced drug delivery systems:

  • It serves as a linker in antibody-drug conjugates (ADCs), connecting cytotoxic payloads to targeting antibodies

  • The PEG chain improves the pharmacokinetic properties of conjugated drugs by enhancing solubility and reducing immunogenicity

  • It enables the development of targeted nanoparticle formulations through surface modification

  • It allows for the creation of multimodal therapeutics that combine treatment and imaging capabilities

Diagnostic and Imaging Applications

In diagnostic and imaging applications, Azido-PEG8-CH2CO2H facilitates:

  • Development of molecular imaging probes through conjugation with contrast agents

  • Creation of fluorescent protein conjugates for cellular imaging

  • Production of diagnostic assay components with enhanced performance characteristics

  • Fabrication of biosensor surfaces with improved sensitivity and specificity

Proteomics Research

The compound has proven valuable in proteomics research through:

  • Selective labeling of proteins for identification and quantification

  • Enrichment of specific protein populations through affinity tagging

  • Studies of protein-protein interactions using crosslinking approaches

  • Development of activity-based protein profiling tools

Future Research Directions

As bioconjugation chemistry continues to advance, several promising research directions are emerging for Azido-PEG8-CH2CO2H and related compounds:

Optimization of Conjugation Methods

  • Development of copper-free click chemistry approaches to eliminate potential toxicity concerns

  • Exploration of catalyst systems that improve reaction kinetics and yields

  • Investigation of selective reaction conditions for complex biological samples

  • Creation of one-pot multi-step conjugation protocols

Novel Therapeutic Applications

  • Integration into targeted protein degradation technologies such as PROTACs

  • Development of bispecific antibody conjugates for improved targeting

  • Creation of stimuli-responsive drug delivery systems

  • Application in gene delivery and editing technologies

Advanced Material Science Applications

  • Development of bioactive surfaces for tissue engineering

  • Creation of self-assembling nanostructures for drug delivery

  • Fabrication of biomimetic materials with controlled properties

  • Design of biosensing platforms with enhanced performance characteristics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator